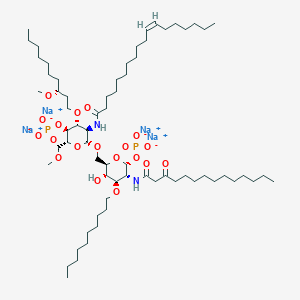
Monomethyl auristatin E intermediate-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monomethyl auristatin E intermediate-16 is a synthetic compound derived from the natural product dolastatin 10, which is found in marine shell-less mollusks. This compound is a potent antimitotic agent, meaning it inhibits cell division by blocking the polymerization of tubulin, a protein essential for cell division. This compound is primarily used in the development of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic agents directly to cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of monomethyl auristatin E intermediate-16 involves multiple steps, starting from the natural product dolastatin 10. The key steps include:
Peptide Coupling: The initial step involves the coupling of specific amino acids to form the peptide backbone. This is typically achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Protection and Deprotection: Protecting groups are used to protect functional groups during the synthesis. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). These groups are later removed under specific conditions to reveal the functional groups.
Cyclization: The linear peptide is cyclized to form the macrocyclic structure of this compound. This step is crucial for the biological activity of the compound.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize impurities.
Scale-Up: The synthesis is scaled up using larger reaction vessels and automated systems to handle large quantities of reagents and intermediates.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product. This includes analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
化学反応の分析
Types of Reactions
Monomethyl auristatin E intermediate-16 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions involve the replacement of one functional group with another. This can occur through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), electrophiles such as alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity.
科学的研究の応用
Monomethyl auristatin E intermediate-16 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a tool for studying reaction mechanisms.
Biology: Employed in the study of cell division and microtubule dynamics due to its antimitotic properties.
Medicine: Integral component of antibody-drug conjugates for targeted cancer therapy. These conjugates deliver the cytotoxic agent directly to cancer cells, minimizing damage to healthy cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical laboratories.
作用機序
Monomethyl auristatin E intermediate-16 exerts its effects by inhibiting the polymerization of tubulin, a protein that forms microtubules. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis (programmed cell death). The compound binds to the tubulin subunits, preventing their assembly into microtubules, thereby blocking cell division. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent antimitotic agent.
類似化合物との比較
Monomethyl auristatin E intermediate-16 is part of a class of compounds known as auristatins, which are synthetic analogs of dolastatin 10. Similar compounds include:
Monomethyl auristatin F: Another synthetic analog with similar antimitotic properties but differing in its chemical structure and pharmacokinetics.
Dolastatin 10: The natural product from which auristatins are derived. It has potent antimitotic activity but is less stable and more difficult to synthesize.
Vinblastine: A natural product used in cancer therapy that also inhibits tubulin polymerization but has a different chemical structure and mechanism of action.
This compound is unique due to its high potency, stability, and suitability for use in antibody-drug conjugates. Its ability to be selectively delivered to cancer cells via conjugation with monoclonal antibodies makes it a valuable tool in targeted cancer therapy.
特性
分子式 |
C20H29NO5 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
tert-butyl (2R)-2-[(1S,2S)-1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H29NO5/c1-14(18(23)25-13-15-9-6-5-7-10-15)17(22)16-11-8-12-21(16)19(24)26-20(2,3)4/h5-7,9-10,14,16-17,22H,8,11-13H2,1-4H3/t14-,16+,17-/m0/s1 |
InChIキー |
IJTMTCBOXNAACY-UAGQMJEPSA-N |
異性体SMILES |
C[C@@H]([C@@H]([C@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)

![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)
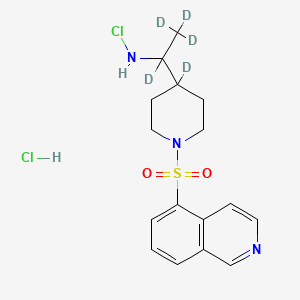
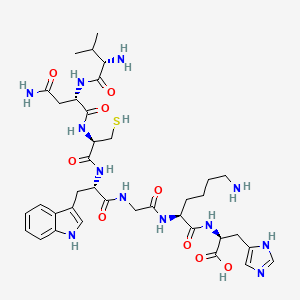
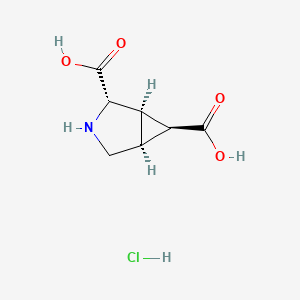
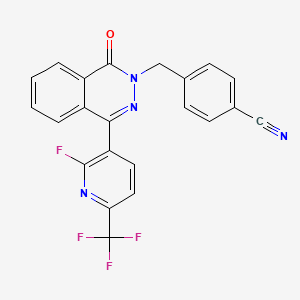
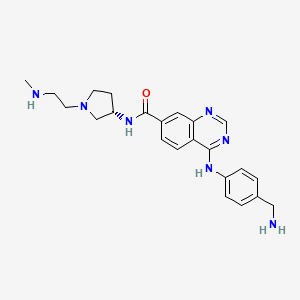
![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)

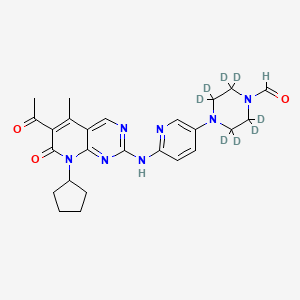

![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
